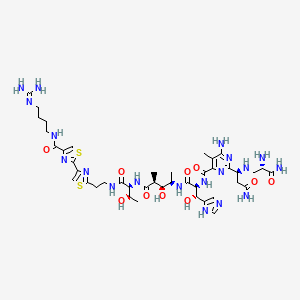
1-O-Demethyl-6-deoxydoxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-demethyl-6-deoxydoxorubicin is an aminoglycoside, an anthracycline, a deoxy hexoside, a member of p-quinones, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a doxorubicin.
Scientific Research Applications
Antitumor Activity
The anthracycline analog 1-O-Demethyl-6-deoxydoxorubicin, also known as 4-demethyl-6-0-methyl-doxorubicin, has demonstrated significant antitumor activity. In experimental murine tumor systems, it showed effects comparable to doxorubicin, the parent compound. This derivative maintains its ability to bind to DNA through intercalation, although with a reduced binding affinity due to structural modifications in the anthraquinone chromophore. The correlation between DNA binding and relative antitumor activity of anthracyclines is evident in these findings (Zunino et al., 2004).
Cytotoxicity and DNA Damage
The cytotoxic effects and mode of action of 4-Demethoxydaunorubicin (4-DMDR), a related compound, and its major metabolite against human leukemic cells have been studied. Both the drug and its metabolite exhibited equal potency as inhibitors of cell proliferation and inducers of DNA double-strand breaks. This suggests a significant role in the antileukemic activity of 4-DMDR (Limonta et al., 2008).
Clinical Studies in Cancer Treatment
A Phase II clinical study of 4-Demethoxydaunorubicin (4-DMDNR) in patients with advanced small cell lung cancer showed some minor radiographic and symptomatic improvements. This oral anthracycline displayed no cardiotoxicity, and a new metabolite, 7-deoxyaglycone of 4-demethoxydaunorubicinol, was identified in patients responding to the treatment (Milroy et al., 2004).
Antifungal Activity
The demethoxytylophorine (DEM) compound, a phenanthroindolizidine alkaloid, showed inhibitory effects against plant-pathogenic fungi, particularly Penicillium italicum. This suggests a potential application as a natural antifungal agent for controlling postharvest diseases in fruits (Chen et al., 2019).
Epigenetic Applications
Studies have shown the significance of demethylating agents like 5-aza-2'-deoxycytidine and decitabine in altering gene expression and combating chemotherapy resistance in cancer treatments. These agents have provided a rationale for targeting cancer cells through DNA demethylation (Claus et al., 2005).
properties
CAS RN |
81382-05-0 |
|---|---|
Product Name |
1-O-Demethyl-6-deoxydoxorubicin |
Molecular Formula |
C26H27NO10 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO10/c1-10-22(31)14(27)6-18(36-10)37-16-8-26(35,17(30)9-28)7-11-5-13-21(24(33)19(11)16)25(34)20-12(23(13)32)3-2-4-15(20)29/h2-5,10,14,16,18,22,28-29,31,33,35H,6-9,27H2,1H3/t10-,14-,16-,18-,22+,26-/m0/s1 |
InChI Key |
ROILTUODAPUWLG-NRFWZUBKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |
synonyms |
4-O-demethyl-11-deoxydoxorubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



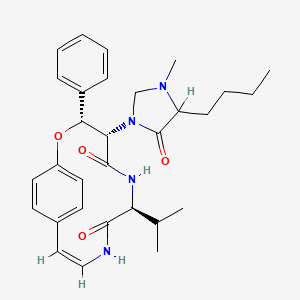
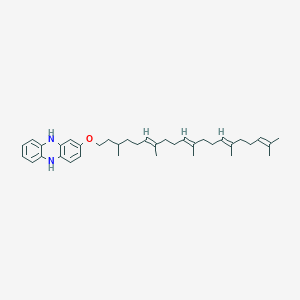
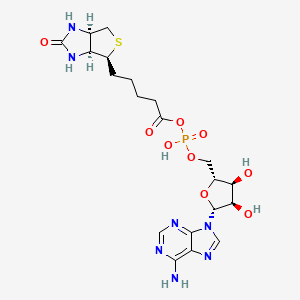
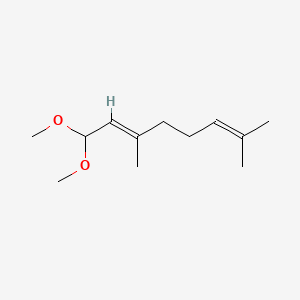
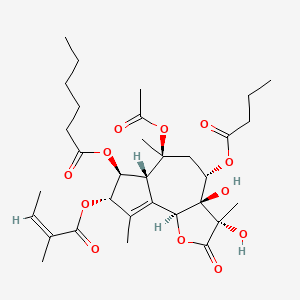
![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)
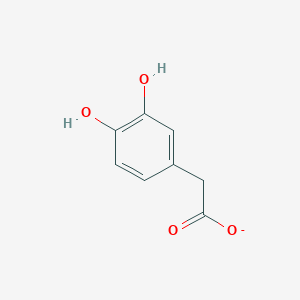
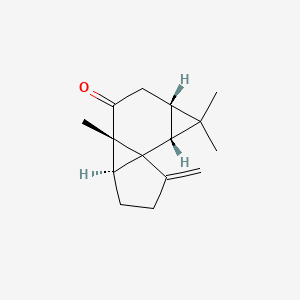
![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)
